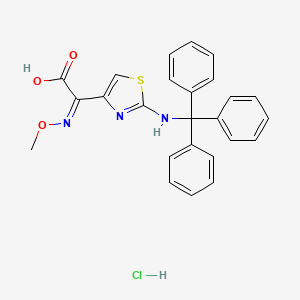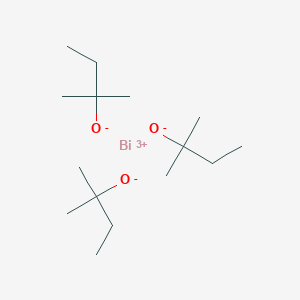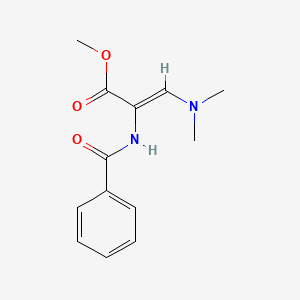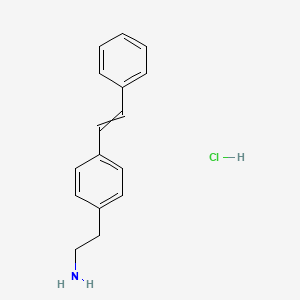
2-(4-Styryl-phenyl)-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-(4-Styryl-phenyl)-ethylamine hydrochloride" is a compound that likely exhibits interesting chemical and physical properties due to its structural components. This analysis explores related scientific findings to infer potential synthesis methods, molecular structure characteristics, and properties.
Synthesis Analysis
Synthesis of structurally similar compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds or aldehydes. For example, the synthesis of pyrrole derivatives from 2H-azirines and enamines demonstrates a general method that might parallel the synthesis of styryl-phenyl-ethylamine derivatives (Law et al., 1984).
Molecular Structure Analysis
Molecular structure determination often involves X-ray crystallography or NMR spectroscopy. For compounds with complex aromatic systems, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, crystal structure analysis reveals insights into intramolecular hydrogen bonding and π-π interactions, which are crucial for understanding the molecular geometry and stability (Achutha et al., 2017).
Chemical Reactions and Properties
Chemical reactions of similar compounds can involve nucleophilic substitution, oxidation, or addition reactions. For example, the reactivity of styryl pyrones under various conditions shows the versatility of aromatic compounds in chemical synthesis (El-Ghanam, 2005).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical agents, and photophysical properties, are determined by the functional groups present in the compound. Studies on similar compounds, like the synthesis and evaluation of N-(arylethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamines, provide insights into how these properties can be tailored through chemical modifications (de Costa et al., 1992).
Aplicaciones Científicas De Investigación
Neurochemistry and CNS Toxicity
Phenylethylamines, including compounds structurally related to 2-(4-Styryl-phenyl)-ethylamine hydrochloride, have been extensively studied for their effects on the central nervous system (CNS). These studies have focused on the neurochemical pathways influenced by phenylethylamines and their potential CNS toxicity, with an emphasis on understanding the mechanisms of action, tolerance development, and the absence of physical dependence reported for these compounds (Woolverton, 1986).
Anticancer Potential
Research into phenylethylamine derivatives has also explored their potential as anticancer agents. Specific compounds have shown high tumor specificity and reduced keratinocyte toxicity, highlighting the promise of phenylethylamine derivatives in developing new anticancer drugs with fewer side effects. These findings are particularly relevant in the context of human oral squamous cell carcinoma (OSCC), where compounds induced apoptotic cell death, suggesting a pathway for therapeutic application (Sugita et al., 2017).
Environmental Impact and Toxicology
The environmental persistence and toxicity of phenylethylamine derivatives, such as 2,4-D herbicide, have been a subject of scientometric review. This research provides insights into the compound's impact on ecosystems, highlighting the importance of monitoring and managing the environmental presence of such chemicals to mitigate potential harm (Zuanazzi et al., 2020).
Ethylene Oxide Sterilization
Though not directly related to 2-(4-Styryl-phenyl)-ethylamine hydrochloride, the broader application of related compounds includes their role in the sterilization process, such as ethylene oxide sterilization for medical devices. This showcases the chemical versatility and potential industrial applications of phenylethylamine derivatives (Mendes et al., 2007).
Antioxidant Activity Analysis
Phenylethylamines and related compounds have been analyzed for their antioxidant activity, crucial for food engineering, medicine, and pharmacy. Understanding these properties can guide the development of compounds with beneficial health effects and industrial applications, marking the significance of these compounds beyond their direct biological interactions (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
2-[4-(2-phenylethenyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENRMKASVRBGLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695919 |
Source


|
| Record name | 2-[4-(2-Phenylethenyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Styryl-phenyl)-ethylamine hydrochloride | |
CAS RN |
124499-27-0 |
Source


|
| Record name | 2-[4-(2-Phenylethenyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


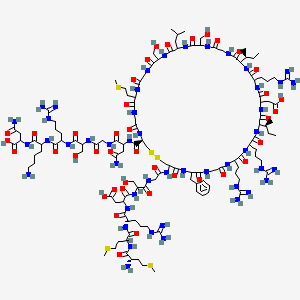
![Ferrocene, [[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1142424.png)
